molecular formula C7H14ClNO2 B6223597 1-{3,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride CAS No. 2763779-40-2

1-{3,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride

Cat. No. B6223597
CAS RN: 2763779-40-2
M. Wt: 179.6
InChI Key:
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Description

1-{3,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride, also known as 1-Methyl-2-pyrrolidinone hydrochloride (1-MPD-HCl), is an organic compound with a molecular weight of 166.64 grams/mol. It is a white crystalline solid that is soluble in water and ethanol. It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It has been studied for its potential use in the treatment of neurological disorders, as an anticonvulsant, and as an anxiolytic.

Scientific Research Applications

1-MPD-HCl has been studied for its potential use in the treatment of neurological disorders, as an anticonvulsant, and as an anxiolytic. It has also been studied as a potential antidepressant and for its ability to reduce the symptoms of Parkinson’s disease. In addition, 1-MPD-HCl has been studied for its potential use as a neuroprotective agent, and for its ability to reduce the symptoms of Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 1-MPD-HCl is not fully understood. However, it is believed to act as an agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. It is thought that the activation of the NMDA receptor by 1-MPD-HCl leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-MPD-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which can have a positive effect on mood and behavior. It has also been shown to reduce the symptoms of Parkinson’s disease, and to reduce the symptoms of Alzheimer’s disease. In addition, 1-MPD-HCl has been shown to have neuroprotective effects, and to reduce the symptoms of anxiety and depression.

Advantages and Limitations for Lab Experiments

1-MPD-HCl has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is available commercially. Another advantage is that it is relatively safe and has few side effects. However, there are some limitations to using 1-MPD-HCl in laboratory experiments. For example, it is not very stable in solution and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-MPD-HCl. One potential direction is to further investigate its potential use as a treatment for neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Another potential direction is to investigate its potential use as an anxiolytic and antidepressant. In addition, further research could be conducted to investigate its potential use as a neuroprotective agent. Finally, further research could be conducted to investigate the mechanism of action of 1-MPD-HCl and to identify any potential side effects.

Synthesis Methods

1-MPD-HCl is synthesized by the reaction of 1-methyl-2-pyrrolidinone and hydrochloric acid. This reaction is carried out at room temperature and produces a white crystalline solid. The reaction is exothermic and proceeds in two steps. In the first step, the 1-methyl-2-pyrrolidinone is protonated by the hydrochloric acid to form a carbocation intermediate. In the second step, the carbocation intermediate is attacked by the nucleophile, 1-methyl-2-pyrrolidinone, to give the desired product, 1-MPD-HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{3,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride' involves the reaction of 3,6-dioxabicyclo[3.2.1]octan-1-ol with methanesulfonyl chloride to form 1-(methanesulfonyloxy)-3,6-dioxabicyclo[3.2.1]octane. This intermediate is then reacted with ammonia to form 1-{3,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": ["3,6-dioxabicyclo[3.2.1]octan-1-ol", "Methanesulfonyl chloride", "Ammonia", "Hydrochloric acid"], "Reaction": ["Step 1: React 3,6-dioxabicyclo[3.2.1]octan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine to form 1-(methanesulfonyloxy)-3,6-dioxabicyclo[3.2.1]octane.", "Step 2: React 1-(methanesulfonyloxy)-3,6-dioxabicyclo[3.2.1]octane with ammonia in the presence of a catalyst such as palladium on carbon to form 1-{3,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine.", "Step 3: React 1-{3,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

2763779-40-2

Product Name

1-{3,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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